KDM4C-IN-35 is a small molecule compound designed as an inhibitor of KDM4C, a member of the Jumonji C domain-containing histone demethylase family. KDM4C plays a significant role in epigenetic regulation by demethylating specific lysine residues on histones, influencing gene expression and cellular processes related to cancer progression and drug resistance. The compound has been studied for its potential therapeutic applications, particularly in targeting cancers where KDM4C is overexpressed.
KDM4C-IN-35 is classified as a histone demethylase inhibitor. It primarily targets KDM4C, which is implicated in various malignancies, including glioblastoma and hepatocellular carcinoma. Research indicates that KDM4C promotes tumorigenesis by modulating the expression of oncogenes such as c-Myc and suppressing tumor suppressor genes like p53 . The development of KDM4C-IN-35 aims to provide a selective approach to inhibit KDM4C activity, potentially leading to reduced tumor growth and enhanced sensitivity to existing therapies.
The synthesis of KDM4C-IN-35 typically involves multi-step organic synthesis techniques. While specific synthetic routes may vary, they generally include the following steps:
The detailed synthetic pathway can be optimized based on yield and purity requirements, utilizing techniques such as high-performance liquid chromatography for purification.
KDM4C-IN-35 possesses a complex molecular structure characterized by multiple rings and functional groups that confer specificity towards KDM4C. The molecular formula, molecular weight, and specific structural features (such as stereochemistry) are essential for understanding its interaction with the target enzyme.
KDM4C-IN-35 undergoes specific chemical reactions that facilitate its mechanism of action:
The primary mechanism of action for KDM4C-IN-35 involves competitive inhibition of KDM4C activity:
Data from various studies indicate that targeting KDM4C with inhibitors like KDM4C-IN-35 can significantly affect tumor growth dynamics in vitro and in vivo .
KDM4C-IN-35 exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) can provide insights into purity and structural integrity.
KDM4C-IN-35 has potential applications in various scientific fields:
KDM4C (also known as JMJD2C or GASC1) is a member of the Jumonji C (JmjC)-domain-containing histone demethylase family. Its catalytic core comprises a conserved JmjN-JmjC domain pair that forms a functional enzymatic unit. The JmjC domain coordinates a Fe(II) ion and α-ketoglutarate (α-KG) cofactor, enabling hydroxylation-based oxidative demethylation of histone substrates [7] [10]. The catalytic cycle consumes oxygen and generates succinate and CO₂ as byproducts while converting trimethylated lysine residues to dimethylated states. KDM4C additionally contains two tandem Tudor domains and two PHD zinc fingers that facilitate chromatin targeting. The Tudor domains recognize methylated histone marks (e.g., H3K4me3, H4K20me3), while the C-terminal region mediates chromatin association during mitosis, a unique feature distinguishing KDM4C from other KDM4 subfamily members [10].
KDM4C primarily catalyzes the removal of methyl groups from di- and tri-methylated lysine 9 on histone H3 (H3K9me2/3) and lysine 36 (H3K36me2/3). H3K9me3 is a repressive mark enriched in heterochromatic regions, while H3K36me3 correlates with transcriptional elongation. In vitro studies confirm KDM4C’s enzymatic activity toward these residues, reducing H3K9me3 levels by ~60–80% in cellular models upon overexpression [7] [10]. Substrate recognition is mediated by an elongated substrate-binding groove adjacent to the JmjC domain, which accommodates histone peptides in a sequence-specific manner. Mutagenesis of key residues (e.g., S198M) ablates demethylase activity without affecting chromatin binding, confirming the mechanistic separation of catalytic and targeting functions [5] [10].
By erasing repressive H3K9me3 marks, KDM4C dynamically remodels chromatin to activate transcription. Genome-wide ChIP-seq analyses reveal KDM4C enrichment at promoters of genes involved in amino acid metabolism (e.g., serine-glycine pathway genes PHGDH, PSAT1), cell proliferation, and stress responses [3]. Knockdown of KDM4C increases H3K9me3 occupancy at these loci and represses transcription, confirming its role in maintaining an open chromatin state. KDM4C amplification in cancers (e.g., basal breast cancer, esophageal squamous carcinoma) correlates with hyperactivation of metabolic and proliferative genes, driving oncogenic reprogramming [3] [5]. Additionally, KDM4C depletion elevates global H3K9me3 levels and induces mitotic defects, including chromosome misalignment and anaphase bridges, linking its demethylase activity to genomic stability [10].
KDM4C cooperates with key transcription factors to fine-tune context-specific gene expression:
Table 1: KDM4C-Interacting Transcription Factors and Functional Outcomes
Transcription Factor | Target Genes | Biological Role | Cancer Context |
---|---|---|---|
ATF4 | PHGDH, PSAT1 | Serine biosynthesis | Breast cancer, neuroblastoma |
c-Myc | ODC1, LDHA | Cell proliferation | Glioblastoma, breast cancer |
GATA1 | FECH | Heme metabolism | HNSCC |
HIF-1α | VEGFA, GLUT1 | Hypoxia adaptation | Multiple solid tumors |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7